4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, triazole, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Triazole Ring: This is often done via a Huisgen cycloaddition reaction between azides and alkynes.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and triazole rings.
Reduction: Reduction reactions can target the oxadiazole and triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Chemical Biology: It is used as a probe to study biological processes and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
Uniqueness
What sets 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine apart from similar compounds is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the oxadiazole and triazole rings, along with the chlorinated aromatic ring, provides a distinct set of reactivity and interaction profiles that are not found in simpler analogs.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c1-9-2-4-11(19)7-12(9)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-13-14(6-10)27-8-26-13/h2-7H,8,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTYFTYVUHCINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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